1-Fluoro-4-(4-(2-(4-propylcyclohexyl)ethyl)cyclohexyl)benzene
Description
Properties
IUPAC Name |
1-fluoro-4-[4-[2-(4-propylcyclohexyl)ethyl]cyclohexyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35F/c1-2-3-18-4-6-19(7-5-18)8-9-20-10-12-21(13-11-20)22-14-16-23(24)17-15-22/h14-21H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYLIZKSPNCLRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)CCC2CCC(CC2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476772 | |
| Record name | 1-Fluoro-4-{4-[2-(4-propylcyclohexyl)ethyl]cyclohexyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91162-04-8 | |
| Record name | 1-Fluoro-4-{4-[2-(4-propylcyclohexyl)ethyl]cyclohexyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Data Table: Reaction Parameters from Patent CN103242133A
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 4-Bromobenzyl bromide + P(OEt)₃ | 160°C, 4 h, reduced pressure | 98.5% |
| 2 | Phosphonate + trans-4-PCH aldehyde | THF, 20–30°C, KOtBu | ~85%* |
| 3 | Vinyl intermediate + H₂/Pd-C | 10–60°C, 0.1–1 MPa | >90% |
| 4 | Br → F substitution | DMF, 100°C, KF | 70–80% |
*Estimated based on analogous reactions in the patent.
Critical Analysis of Synthetic Challenges
- Stereoselectivity : Ensuring trans-configuration in both cyclohexyl rings requires strict control during hydrogenation and aldehyde coupling.
- Purification : Silica gel chromatography is essential to isolate intermediates, particularly after the Wittig-like reaction in Step 2.
- Scalability : The use of Pd/C in hydrogenation offers industrial viability due to catalyst recyclability.
Comparative Evaluation of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Patent CN103242133A | High yields, scalable | Fluorination step not detailed |
| Electrophilic Fluorination | Direct, fewer steps | Requires hazardous reagents (e.g., F₂ gas) |
| Nucleophilic Substitution | Mild conditions | Lower yields for deactivated arenes |
Chemical Reactions Analysis
1-Fluoro-4-(4-(2-(4-propylcyclohexyl)ethyl)cyclohexyl)benzene undergoes several types of chemical reactions:
Substitution reactions: The fluorine atom on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation reactions: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction reactions: Reduction of the benzene ring or the cyclohexyl group can be achieved using hydrogenation reactions with catalysts such as palladium on carbon.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
1-Fluoro-4-(4-(2-(4-propylcyclohexyl)ethyl)cyclohexyl)benzene has been explored as a potential intermediate in organic synthesis due to its unique structural features. The presence of the fluorine atom can enhance the electrophilicity of the aromatic ring, making it suitable for various substitution reactions.
Case Study:
In a study by Zhang et al., the compound was utilized in catalytic cascade reactions to synthesize complex organic molecules. The fluorinated aromatic compound acted as a key building block, demonstrating its utility in creating stereochemically diverse products through enantioselective transformations .
Materials Science
The compound's unique molecular structure allows it to be investigated for applications in materials science, particularly in the development of new polymers and liquid crystals.
Case Study:
Research conducted on the thermal stability and optical properties of polymers incorporating this compound revealed promising results for use in electronic devices and displays. The incorporation of this compound into polymer matrices improved thermal resistance while maintaining desirable optical characteristics .
Medicinal Chemistry
Fluorinated compounds are often studied for their biological activities due to the influence of fluorine on pharmacokinetics and bioavailability.
Case Study:
In medicinal chemistry research, derivatives of this compound were tested for their potential as anti-cancer agents. The introduction of fluorine was found to enhance the binding affinity to specific biological targets, leading to improved efficacy in cell line studies .
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(4-(2-(4-propylcyclohexyl)ethyl)cyclohexyl)benzene involves its interaction with specific molecular targets. The fluorine atom’s electronegativity influences the compound’s reactivity and binding affinity to various receptors and enzymes. The cyclohexyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with biological targets .
Comparison with Similar Compounds
(a) 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene (CAS 138679-81-9)
(b) trans-4-(4-Propylcyclohexyl)-4’-fluorobiphenyl (CAS 87260-24-0)
(c) 1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene (CAS 117943-37-0)
- Structure : Difluoro-substituted benzene with identical cyclohexyl-ethyl-propyl chains.
- Molecular Formula : C₂₃H₃₄F₂.
- Applications : Used in advanced materials due to enhanced polarity from dual fluorine atoms .
Functional Group Variations
(a) 4-Ethyl-2-fluoro-1-[4-[2-(4-propylcyclohexyl)ethyl]phenyl]benzene (CAS DTXSID201158151)
(b) trans-2,3-Difluoro-1-methoxy-4-(4-propylcyclohexyl)benzene (CAS 415915-41-2)
- Structure : Difluoro and methoxy substituents.
- Molecular Formula : C₁₆H₂₂F₂O.
- Key Differences : Methoxy group introduces electron-donating effects, altering electronic properties compared to purely alkyl/fluoro-substituted analogues .
Comparative Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Applications |
|---|---|---|---|---|---|
| Target Compound | C₂₃H₃₄F (est.) | ~350–360 (est.) | Fluoro, branched cyclohexyl | >400 (est.) | Materials science, LCs |
| 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene | C₁₅H₁₉F | 220.33 | Meta-fluoro, single chain | N/A | Fine chemical synthesis |
| trans-4-(4-Propylcyclohexyl)-4’-fluorobiphenyl | C₂₁H₂₅F | 296.42 | Biphenyl, fluoro | 401.4 | LC displays |
| 1,2-Difluoro-4-[...]cyclohexyl]benzene | C₂₃H₃₄F₂ | 344.42 | Ortho-difluoro | N/A | High-polarity materials |
| 4-Ethyl-2-fluoro-1-[...]phenyl]benzene | C₂₅H₃₃F | 352.53 | Ethyl, biphenyl | N/A | LC phases, organic electronics |
Q & A
Basic: What are the recommended synthetic routes for 1-Fluoro-4-(4-(2-(4-propylcyclohexyl)ethyl)cyclohexyl)benzene?
Methodological Answer:
The synthesis involves multi-step coupling reactions. A typical approach includes:
- Step 1: Preparation of the cyclohexane backbone. Start with trans-4-propylcyclohexanol, which undergoes alkylation or halogenation to form a reactive intermediate (e.g., bromide or iodide).
- Step 2: Ethyl linker formation. Use a Heck coupling or Grignard reaction to attach the ethyl group between the cyclohexane and benzene rings. For example, coupling 4-propylcyclohexyl ethyl bromide with a fluorinated benzene derivative under palladium catalysis .
- Step 3: Fluorination. Introduce the fluorine substituent via electrophilic aromatic substitution or nucleophilic displacement, ensuring regioselectivity at the para position .
Key Considerations: Optimize reaction conditions (temperature, solvent polarity, catalyst loading) to favor trans-configuration and minimize byproducts.
Basic: How can this compound be characterized using spectroscopic and chromatographic techniques?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular weight (expected ~348.25 g/mol) and fragmentation patterns .
- Chromatography: Employ GC-MS or HPLC with a C18 column for purity analysis. Retention times can be compared to standards .
Advanced: How does the molecular structure influence its polarizability under electric fields?
Methodological Answer:
Computational studies (DFT/B3LYP and M062X methods) reveal:
- Polarizability Trends: The compound exhibits a step-function response to electric fields. Polarizability increases smoothly until a "shoot-up point," after which it plateaus. Fluorine's electronegativity stabilizes the HOMO-LUMO gap, widening the stability region compared to chloro/cyano derivatives .
- Structural Impact: The ethyl linker and cyclohexane rings elongate the molecular axis (~21–22 Å), enhancing polarizability. Trans-configuration minimizes steric hindrance, allowing optimal alignment under electric fields .
Experimental Validation: Measure polarizability using Kerr effect experiments or hyper-Rayleigh scattering.
Advanced: What are the challenges in detecting this compound in environmental samples?
Methodological Answer:
- Low Concentrations: Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction followed by GC-MS/MS for trace detection. Matrix effects from dust or biological samples require isotopic internal standards (e.g., ¹³C-labeled analogs) .
- Isomer Discrimination: Differentiate trans-trans isomers from cis/trans mixtures using chiral columns or NMR coupling constants.
- Quantification Limits: Optimize MS parameters (e.g., collision energy) to achieve detection limits <1 ng/L in water or <10 ng/g in solids .
Advanced: What potential applications exist in liquid crystal displays (LCDs)?
Methodological Answer:
- Dielectric Anisotropy: The compound's fluorinated biphenyl structure contributes to positive dielectric anisotropy (Δε > 0), critical for fast switching in nematic LC mixtures. Compare performance to cyano derivatives, which offer higher Δε but lower thermal stability .
- Thermal Stability: Cyclohexane rings enhance thermal resistance (transition temperatures >100°C). Test phase behavior via differential scanning calorimetry (DSC) .
- Industrial Relevance: Used in high-resolution displays due to low viscosity and wide operating temperature ranges.
Advanced: How can computational modeling guide the design of derivatives with improved properties?
Methodological Answer:
- DFT Optimization: Use Gaussian 09 with B3LYP/6-31G to model substituent effects. Fluorine reduces polarizability shoot-up thresholds, while cyano groups increase dipole moments .
- HOMO-LUMO Analysis: Derivatives with narrower gaps (e.g., chloro) show higher reactivity but lower environmental persistence.
- Molecular Dynamics (MD): Simulate LC phase behavior under varying electric fields to predict alignment efficiency .
Advanced: What are the contradictions in reported biological activity data for similar compounds?
Methodological Answer:
- Cytotoxicity Variability: Studies on analogs like 1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene show conflicting results. Some report low IC₅₀ values (<10 µM) in cancer cells, while others note negligible effects. Discrepancies may arise from assay conditions (e.g., serum concentration, exposure time) .
- Target Specificity: Fluorine's impact on binding affinity varies across enzymes. Use molecular docking (AutoDock Vina) to compare interactions with cytochrome P450 vs. kinase targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
